Welcome to the BenchChem Online Store!
molecular formula C8H23NSi2 B102557 1,3-Diethyl-1,1,3,3-tetramethyldisilazane CAS No. 17882-94-9

1,3-Diethyl-1,1,3,3-tetramethyldisilazane

Cat. No. B102557
M. Wt: 189.45 g/mol
InChI Key: MHRNQQUEUYMEEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06994800B1

Procedure details

Lithium bis(ethyldimethylsilyl)amide was prepared by the slow addition via syringe of a hexane solution of butyl lithium (50.6 mL of 2.73 M solution, 138 mmol) to a stirred hexane solution (100 mL) of bis(ethyldimethylsilyl)amine (26.2 g, 138 mmol) at room temperature. Stirring was continued for one hour and the solution was then refluxed for one hour. The hexane was evaporated under vacuum, leaving a pale yellow liquid. It was distilled at a temperature of 123° C. and a pressure of 0.2 torr to yield 23.2 g (86%) of clear liquid lithium bis(ethyldimethylsilyl)amide. Its viscosity was measured to be 37.5 centipoise at 40° C. Its NMR parameters are as follows:
Quantity
50.6 mL
Type
reactant
Reaction Step One
Quantity
26.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([Li:5])CCC.[CH2:6]([Si:8]([NH:11][Si:12]([CH3:16])([CH3:15])[CH2:13][CH3:14])([CH3:10])[CH3:9])[CH3:7]>CCCCCC>[CH2:13]([Si:12]([N-:11][Si:8]([CH3:9])([CH3:10])[CH2:6][CH3:7])([CH3:15])[CH3:16])[CH3:14].[Li+:5] |f:3.4|

Inputs

Step One
Name
Quantity
50.6 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
26.2 g
Type
reactant
Smiles
C(C)[Si](C)(C)N[Si](CC)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was then refluxed for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The hexane was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
leaving a pale yellow liquid
DISTILLATION
Type
DISTILLATION
Details
It was distilled at a temperature of 123° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)[Si](C)(C)[N-][Si](CC)(C)C.[Li+]
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 23.2 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.